molecular formula C12H12N4O4S B5063091 N-[4-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

N-[4-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5063091
M. Wt: 308.32 g/mol
InChI Key: QSJALDLSEXKQOW-UHFFFAOYSA-N
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Description

N-[4-Acetyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a 1,3,4-thiadiazole derivative characterized by a nitro group at the meta position of the phenyl ring. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties . The 3-nitrophenyl substituent introduces strong electron-withdrawing effects, influencing electronic distribution, hydrogen bonding, and intermolecular interactions, which are critical for its physicochemical and biological behavior.

Properties

IUPAC Name

N-[3-acetyl-2-(3-nitrophenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-7(17)13-12-14-15(8(2)18)11(21-12)9-4-3-5-10(6-9)16(19)20/h3-6,11H,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJALDLSEXKQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse pharmacological properties. Its chemical formula is C13H14N4O4SC_{13}H_{14}N_{4}O_{4}S and it features a thiadiazole ring substituted with an acetyl group and a nitrophenyl moiety.

Anticancer Activity

Research has demonstrated that various thiadiazole derivatives exhibit substantial cytotoxic effects against different cancer cell lines. A notable study evaluated the cytotoxicity of related compounds against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The findings indicated that modifications in the substituents on the thiadiazole ring significantly influenced the anticancer activity. For instance:

  • IC50 Values : Compounds structurally similar to this compound showed IC50 values ranging from 3.3 μM to 52.63 μM against various cancer cell lines, indicating potent anticancer properties .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
4eMCF-73.3
4iHepG234.71
21SK-MEL-24.27

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Various studies have reported that thiadiazole derivatives exhibit significant antibacterial and antifungal activities.

Notable Findings:

  • Antibacterial Activity : Certain derivatives demonstrated effective inhibition against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. For example, a related compound showed an inhibition rate exceeding 30% against Xanthomonas oryzae at a concentration of 100 μg/mL .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMicroorganismInhibition Rate (%)Concentration (µg/mL)Reference
51mX. oryzae pv. oryzicola30100
51mX. oryzae pv. oryzae56100

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is closely linked to their structural features. The presence and position of substituents on the phenyl ring significantly impact their potency:

  • Substituent Effects : The introduction of electron-withdrawing groups (like nitro groups) enhances cytotoxicity.
  • Ring Modifications : Alterations in the thiadiazole core can lead to variations in biological efficacy.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

  • Alam et al. (2011) reported that specific thiadiazole derivatives exhibited notable suppressive activity against multiple human cancer cell lines including lung and ovarian cancers .
  • Recent Developments : A study published in late 2022 examined new derivatives showing enhanced activity against resistant strains of bacteria and various cancer cell lines .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent Effects on Crystal Structure and Hydrogen Bonding:

  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (4-fluorophenyl derivative):
    • Exhibits a dihedral angle of 86.82° between the thiadiazole and benzene rings, with intramolecular S···O contacts (2.682 Å) stabilizing the structure .
    • Hydrogen bonds (N–H···O and C–H···O) form R₁²(6) and R₂²(8) motifs, creating a 3D network .
    • Melting point: 490 K .
  • N-[4-Acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (4-nitrophenyl derivative): The para-nitro group enhances resonance stabilization compared to the meta isomer.
  • N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl) derivatives :

    • Chlorine’s moderate electron-withdrawing effect results in distinct crystal packing. For example, compound 4g (4-chlorophenyl) has a melting point of 203–205°C .

Anticancer Activity :

  • N-(4-Acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide (21) :
    • IC₅₀ of 4.27 µg/mL against SK-MEL-2 (skin cancer) cells, highlighting electron-donating hydroxyl groups’ efficacy .
  • 4-Chlorophenyl derivatives (4g, 4h, 4i) : Moderate activity against lung (A549), ovarian (SK-OV-3), and colon (HCT15) cancer cells .

Antifungal and Antiparasitic Activity :

  • 4-Nitrophenyl derivative (7c) : Tested in schistosomicidal assays, showing dose-dependent activity .
  • 4-Bromophenyl derivative (7b) : Higher yield (48%) but lower efficacy than nitro analogs .

Key Insight : The 3-nitrophenyl derivative’s bioactivity may depend on the nitro group’s ability to interact with enzyme active sites via hydrogen bonding or charge transfer.

Spectroscopic and Analytical Data
  • IR/NMR Trends :
    • Acetyl and nitro groups in all derivatives show characteristic peaks:
  • C=O stretches at ~1646–1680 cm⁻¹ .
  • Aromatic C–H and N–H stretches between 3000–3300 cm⁻¹ .
    • 3-Nitrophenyl ’s meta substitution may split NMR aromatic signals differently than para isomers.

Q & A

Q. Key Considerations :

  • Reflux time and temperature are critical for avoiding by-products.
  • Yields (~70%) depend on stoichiometric ratios and solvent purity .

(Basic) Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR/IR : Confirms functional groups (e.g., acetyl C=O at ~1700 cm⁻¹ in IR, thiadiazole protons at δ 2.1–2.3 ppm in ¹H NMR) .
  • X-ray Crystallography : Resolves bond lengths (e.g., S–O interactions at 2.68 Å) and dihedral angles (e.g., 86.8° between thiadiazole and phenyl rings) .
  • Software : SHELX for refinement (R-factor < 0.05) and ORTEP-3 for visualizing displacement parameters .

Q. SAR Table :

SubstituentPositionIC₅₀ (µg/mL)Cell LineReference
-OHpara4.27SK-MEL-2
-Fpara6.81A549

Mechanistic Insight : Nitro groups enhance DNA intercalation or enzyme inhibition via π-π stacking .

(Advanced) What challenges arise in crystallographic refinement of thiadiazole derivatives, and how are they addressed?

Methodological Answer:

  • Disorder in flexible groups : Methyl or acetyl groups may require anisotropic displacement parameter (ADP) constraints .
  • Hydrogen bonding networks : Use SHELXL to refine H-bond geometry (e.g., N–H···O distances < 2.0 Å) and validate via R₁₂(6) graph sets .
  • Twinned crystals : Apply TWIN/BASF commands in SHELXTL to model overlapping reflections .

Example : In 4-fluorophenyl analogs, ADP optimization reduced R-factor from 0.12 to 0.04 .

(Basic) What hydrogen bonding interactions stabilize the crystal structure of this compound?

Methodological Answer:

  • Primary interactions : N5–H5···O4 (2.86 Å) and C17–H17A···O4 (2.94 Å) form R₁₂(6) ring motifs .
  • Secondary interactions : C–H···O bonds create R₂₂(8) dimeric networks, stabilizing the 3D packing along the b-axis .

Visualization : ORTEP-3 diagrams show 50% probability ellipsoids for non-H atoms .

(Advanced) How can researchers resolve contradictions in biological activity data across structurally similar thiadiazoles?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., SK-MEL-2) and protocols (e.g., MTT assay) .
  • Control variables : Compare logP, solubility, and metabolic stability to isolate substituent effects .
  • Statistical analysis : Apply ANOVA to differentiate significant activity variations (p < 0.05) .

Case Study : Discrepancies in 4-F vs. 3-NO₂ analogs were attributed to differences in membrane permeability .

(Advanced) What methodological considerations optimize synthetic yield in thiadiazole cyclization?

Methodological Answer:

  • Catalyst screening : Acetic acid accelerates cyclization vs. HCl (yield increase from 50% to 70%) .
  • Solvent polarity : Ethanol/water (1:1) improves crystallinity vs. pure ethanol .
  • Reaction monitoring : TLC (hexane:ethyl acetate, 3:1) ensures completion before quenching .

Q. Optimization Table :

ConditionYield (%)Purity (%)Reference
Acetic acid, 4h7099
HCl, 6h5085

(Basic) What is the role of X-ray crystallography in confirming molecular structure?

Methodological Answer:

  • Bond validation : Confirms bond lengths (e.g., C–S = 1.68 Å) and angles (e.g., S–C–N = 117°) within expected ranges .
  • Packing analysis : Identifies intermolecular interactions (e.g., π-π stacking distance = 3.8 Å) .
  • Software workflow : SHELX for data integration, WinGX for visualization, and PLATON for validation .

Example : The 4-fluorophenyl derivative’s space group (P2₁/c) was confirmed via systematic absences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

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